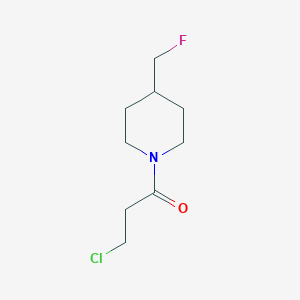

3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClFNO/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSFWWUTHTUCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Route 1: Nucleophilic Substitution and Piperidine Alkylation

A common approach involves the nucleophilic substitution of a suitable halo-propanone precursor with a piperidine derivative bearing a fluoromethyl substituent on the nitrogen. The general reaction steps are:

Preparation of 3-chloropropan-1-one intermediate : This can be achieved by halogenation of 3-hydroxypropan-1-one or by direct substitution on a suitable precursor using reagents like thionyl chloride or phosphorus pentachloride.

Synthesis of 4-(fluoromethyl)piperidine : The fluoromethyl group is introduced via nucleophilic substitution of a piperidine nitrogen with fluoromethyl halides (e.g., fluoromethyl bromide or iodide) under basic conditions.

Coupling step : The 3-chloropropan-1-one intermediate reacts with 4-(fluoromethyl)piperidine under base catalysis to form the target compound.

This method is supported by reaction conditions such as the use of halogenated hydrocarbon solvents (e.g., dichloromethane) and bases like cesium carbonate or sodium hydride to facilitate substitution.

Route 2: Multi-step Synthesis via Protected Intermediates

An alternative method involves protecting groups to stabilize reactive moieties during synthesis:

- The piperidine nitrogen is first protected or functionalized.

- The fluoromethyl group is introduced via chloromethyl ether or similar reagents in the presence of bases such as cesium carbonate.

- The chloro-propanone moiety is introduced or modified in later steps.

- Final deprotection yields the target compound.

This route is exemplified in the preparation of related nitrogen-containing compounds where Lewis acids (e.g., boron tribromide) or inorganic acids (e.g., HCl) are used to facilitate halogenation or deprotection steps.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Halogenation | Thionyl chloride, phosphorus pentachloride, or HCl | Introduce chloro group on propanone | Performed in halogenated hydrocarbon solvents |

| Alkylation | Fluoromethyl halide (Br, I), base (Cs2CO3, NaH) | Introduce fluoromethyl on piperidine nitrogen | Reaction in DMF or dichloromethane, reflux or room temperature |

| Coupling | Base (Cs2CO3), solvent (acetonitrile, DMF) | Nucleophilic substitution to form final compound | Reaction monitored by TLC, purified by chromatography |

| Protection/Deprotection | Lewis acids (BBr3), inorganic acids (HCl) | Protect or remove hydroxyl or other groups | Ensures selectivity and yield |

Yields and Purification

- Yields for intermediate steps such as halo-substituted phenols or piperidine derivatives range from 48% to 81% depending on reaction conditions and purification methods.

- Final products are typically purified by column chromatography using silica gel.

- Reaction completion is monitored by thin-layer chromatography (TLC) and confirmed by LC-MS or NMR.

Research Findings and Comparative Analysis

Related Compounds and Synthetic Insights

- Compounds structurally related to 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, such as 3-chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, have been synthesized using similar nucleophilic substitution and reduction strategies, highlighting the robustness of these methods.

- The fluoromethyl group introduction is often achieved via nucleophilic substitution on piperidine nitrogen, with reaction conditions optimized to avoid side reactions.

- Comparative studies show that halogenated solvents and bases like cesium carbonate provide better yields and cleaner reactions than other solvents or bases.

Reaction Optimization

- Use of cesium carbonate as a base in DMF or acetonitrile under reflux conditions improves alkylation efficiency.

- Protection of hydroxyl or amino groups using common protecting groups (e.g., ethoxymethoxy) enhances selectivity during multi-step synthesis.

- Lewis acids such as boron tribromide are effective in deprotection steps without degrading sensitive functional groups.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of propanone | Thionyl chloride, HCl | Dichloromethane | Room temp to reflux | 70-80 | Introduces chloro group |

| Fluoromethylation of piperidine | Fluoromethyl bromide/iodide, Cs2CO3 | DMF, acetonitrile | Reflux, overnight | 60-85 | Alkylation on nitrogen |

| Coupling reaction | Piperidine derivative, chloro-propanone | Acetonitrile, halogenated solvents | Room temp to reflux | 65-90 | Nucleophilic substitution |

| Protection/deprotection | BBr3, HCl | Halogenated solvents | Controlled temp | 50-75 | Enhances selectivity |

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), and bases (triethylamine).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).

Major Products:

Substitution: Amino or thio derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalytic processes.

Biology:

Biochemical Studies: Utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.

Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.

Medicine:

Pharmacological Research: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems and receptor binding.

Industry:

Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

3-Chloro-1-(4-methylphenyl)propan-1-one

- Structure : Aromatic substitution (4-methylphenyl) instead of piperidine.

- Role in Synthesis: Used in the preparation of mexedrone, a synthetic cathinone. A chlorinated byproduct, α-chloromethylmephedrone (3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one), forms due to incomplete substitution during synthesis. This highlights the reactivity of the 3-chloro group in nucleophilic displacement reactions, which is less efficient compared to 2-chloro analogs .

3-Chloro-1-(piperidin-1-yl)propan-1-one

- Structure : Lacks the fluoromethyl group on the piperidine ring.

- Reactivity : In synthesis routes for isoflavone derivatives, the 3-chloro substituent exhibits poor reactivity compared to 2-chloro analogs due to steric hindrance and reduced electrophilicity at the carbonyl carbon. This underscores the importance of substituent positioning in reaction outcomes .

3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one

- Structure : Substitution of fluoromethyl with thiomorpholine (S-containing heterocycle).

- Impact : The thiomorpholine group introduces sulfur-based hydrogen bonding and redox activity, contrasting with the electronegative fluoromethyl group in the target compound. This difference may influence pharmacokinetic properties such as metabolic stability .

Aromatic vs. Aliphatic Ketone Derivatives

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one

- Synthesis: Prepared via Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropanoyl chloride.

- Application : Serves as an intermediate in purine derivative synthesis. The dichlorophenyl group enhances lipophilicity, whereas the target compound’s aliphatic piperidine ring may reduce membrane permeability but improve water solubility .

3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one

- Structure : Features a hexylthio substituent on the aromatic ring.

- Properties : The hexylthio group increases molecular weight (284.85 g/mol) and hydrophobicity compared to the target compound. Such modifications are typical in tuning compounds for specific receptor interactions or material science applications .

Comparative Data Table

Biological Activity

3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C9H15ClFNO. It features a piperidine ring substituted with a fluoromethyl group and a chloropropanone moiety, which contributes to its unique chemical and biological properties. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of more complex pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Fluoromethylation : The piperidine ring is first fluoromethylated using a suitable fluoromethylating agent.

- Chlorination : The resulting fluoromethylpiperidine is chlorinated using agents like thionyl chloride or phosphorus pentachloride.

- Coupling Reaction : The chlorinated intermediate is then coupled with a propanone derivative under controlled conditions to yield the final product.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol.

- Oxidation Reactions : It can be oxidized to form corresponding carboxylic acids or other derivatives.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, leading to significant biochemical changes.

Inhibition Studies

Research indicates that compounds similar to this compound may exhibit inhibitory activity against various protein kinases, including Class I PI3-kinase enzymes, which are implicated in numerous diseases, including cancer and inflammatory conditions .

Case Studies

A study on related compounds demonstrated that modifications in the structure could lead to varying degrees of potency against specific biological targets. For instance, derivatives with different substituents showed enhanced metabolic stability and reduced cytotoxicity while maintaining biological activity .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate to high potency against specific kinases | Unique fluoromethyl substitution enhances lipophilicity |

| 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | Lower potency compared to fluorinated variant | Lacks the enhanced properties from fluorination |

| 3-Chloro-1-(4-trifluoromethyl)piperidin-1-yl)propan-1-one | Varies; often less favorable due to steric effects | Trifluoromethyl group introduces bulk |

Potential Applications

Given its structural features and biological activity, this compound holds promise for further development as a therapeutic agent targeting specific diseases associated with dysregulated kinase activities.

Q & A

Q. How to address discrepancies in reported biological activity across cell lines?

- Methodological Answer :

- Cell Permeability : Use LC-MS/MS to quantify intracellular concentrations. Fluoromethyl derivatives may accumulate differentially in HEK293 vs. HepG2 cells due to transporter expression .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended targets (e.g., PDE4 inhibition) that confound IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.